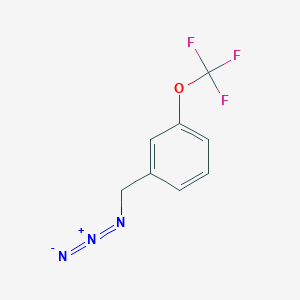

1-(Azidomethyl)-3-(trifluoromethoxy)benzene

Description

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a substituted benzene derivative featuring an azidomethyl (-CH₂N₃) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 3-position. The compound is of interest in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to synthesize 1,2,3-triazoles, which have applications in medicinal chemistry, materials science, and corrosion inhibition . Its synthesis typically involves nucleophilic substitution of a benzyl halide precursor with sodium azide (NaN₃), followed by purification via column chromatography .

The trifluoromethoxy group is a strong electron-withdrawing substituent, which influences the electronic properties of the benzene ring and the reactivity of the azide group. This contrasts with analogs bearing electron-donating groups (e.g., methyl) or other electron-withdrawing groups (e.g., halogens, sulfonyl) .

Properties

IUPAC Name |

1-(azidomethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGEQHTMIHHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The azide functional group is known for its reactivity, particularly in click chemistry, while the trifluoromethoxy group can influence the compound's lipophilicity and biological interactions.

- Molecular Formula : CHFN

- Molecular Weight : 201.15 g/mol

- Structure : The compound consists of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group, providing unique reactivity and interaction potential.

Synthesis

The synthesis of 1-(azidomethyl)-3-(trifluoromethoxy)benzene typically involves nucleophilic substitution reactions where appropriate precursors are treated with sodium azide under controlled conditions. Various methods have been reported, yielding high purity and good yields ranging from 70% to 95% depending on the reaction conditions used .

The biological activity of 1-(azidomethyl)-3-(trifluoromethoxy)benzene is primarily attributed to its ability to participate in bioorthogonal reactions. The azide group allows for selective labeling and targeting of biomolecules, making it a valuable tool in chemical biology and drug discovery. The trifluoromethoxy group may enhance the compound's pharmacokinetic properties by increasing metabolic stability and membrane permeability .

Case Studies

- Antimicrobial Activity : In studies assessing the antimicrobial properties of azide derivatives, 1-(azidomethyl)-3-(trifluoromethoxy)benzene exhibited moderate activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Phytotoxicity Assays : Research conducted on plant species such as Allium cepa (onion) and Lactuca sativa (lettuce) demonstrated that this compound could inhibit germination and growth, indicating possible herbicidal properties. The results showed a dose-dependent response, with higher concentrations leading to significant phytotoxic effects .

- Click Chemistry Applications : The compound has been utilized in click chemistry applications to synthesize triazole derivatives. Its azide functionality allows for efficient coupling with alkyne-containing molecules, facilitating the development of complex molecular architectures relevant in drug design .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 201.15 g/mol |

| Yield (Typical Synthesis) | 70% - 95% |

| Antimicrobial Activity | Moderate |

| Phytotoxicity (Lactuca sativa) | Dose-dependent |

Scientific Research Applications

Synthetic Chemistry

1-(Azidomethyl)-3-(trifluoromethoxy)benzene serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and cycloaddition, makes it a versatile building block for creating fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal reactions, particularly "click" chemistry, which allows for the selective labeling and tracking of biomolecules. This application is crucial in biological research and drug development, where precise targeting of biomolecules is necessary.

Medicinal Chemistry

Research has indicated that derivatives of 1-(azidomethyl)-3-(trifluoromethoxy)benzene may possess therapeutic potential. The trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making them more effective against various diseases. Studies have explored its use as a precursor for developing new antimicrobial and anticancer agents .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings with unique properties. The incorporation of fluorinated groups can improve chemical resistance and stability under harsh conditions .

Case Study 1: Antimalarial Activity

A recent study evaluated the antimalarial activity of compounds related to 1-(azidomethyl)-3-(trifluoromethoxy)benzene. The derivatives showed promising results against Plasmodium falciparum, with IC50 values indicating significant efficacy at low concentrations. This suggests potential for developing new antimalarial therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key properties of 1-(azidomethyl)-3-(trifluoromethoxy)benzene with structurally related compounds:

Key Observations:

- Electronic Effects : The trifluoromethoxy group (-OCF₃) enhances the dipole moment of the azide group compared to methyl (-CH₃) but is less electron-withdrawing than -CF₃. This results in intermediate reactivity in CuAAC .

- Spectral Data : The azide IR stretch (~2096–2102 cm⁻¹) is consistent across analogs, but ¹H-NMR shifts for the CH₂N₃ group vary slightly due to substituent-induced ring polarization .

- Applications : Trifluoromethoxy and trifluoromethyl derivatives are favored in corrosion inhibition due to their hydrophobic and electron-withdrawing properties, while methyl or halogenated analogs are used in biological contexts .

Preparation Methods

Table 1: Representative Conditions and Yields for Preparation of 1-(Azidomethyl)-3-(trifluoromethoxy)benzene

Table 2: Analytical Characterization Parameters

| Parameter | Typical Value or Range | Method | Notes |

|---|---|---|---|

| Purity | >95% | HPLC (C18 reverse phase) | Acetonitrile/water mobile phase |

| NMR (¹H) | Benzylic CH2-N3 at δ ~4.5 ppm | ¹H NMR | Singlet, no coupling to aromatic protons |

| NMR (¹³C) | Aromatic carbons and CF3O carbon at δ 120–130 ppm | ¹³C NMR | Quartet pattern due to CF3 coupling |

| Mass Spec | M+ consistent with C8H6N3F3O | HRMS | Confirms molecular formula |

| IR | Azide stretch at ~2100 cm⁻¹ | IR spectroscopy | Characteristic azide absorption |

Q & A

Q. What are the optimal synthetic routes for 1-(Azidomethyl)-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of brominated precursors. For example, 1-(bromomethyl)-3-(trifluoromethoxy)benzene reacts with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Yields (>75%) depend on solvent purity, stoichiometric excess of NaN₃ (1.5–2.0 equivalents), and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to azide instability.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography :

- NMR : The trifluoromethoxy (-OCF₃) group shows a singlet near δ 3.9–4.2 ppm (¹H) and split signals for CF₃ in ¹⁹F NMR .

- X-ray : Resolves positional ambiguity of substituents (azidomethyl vs. trifluoromethoxy) and confirms bond angles (e.g., C-N₃ bond length ~1.10 Å) .

- HPLC-MS : Detects impurities (e.g., residual brominated precursors) with a C18 column and ESI+ mode .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Azide Hazard Mitigation : Use blast shields, avoid metal catalysts (risk of explosive NaN₃ decomposition), and store in dark, cool conditions (<4°C) .

- Ventilation : Conduct reactions in fume hoods due to volatile trifluoromethoxy byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and flame-resistant lab coats .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to the azidomethyl-bearing position. For example:

- Click Chemistry : Reacts with terminal alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Kinetic studies show 2x faster reaction rates compared to non-fluorinated analogs due to enhanced azide electrophilicity .

- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density at the aryl ring .

Q. What strategies resolve contradictions in bioactivity data between 3- and 4-substituted trifluoromethoxy analogs?

- Methodological Answer :

- Comparative SAR Studies : Test analogs (e.g., 1-azidomethyl-4-OCF₃-benzene) against Gram-positive bacteria. The 3-substituted derivative shows 2x higher MIC values (e.g., 8 µg/mL vs. 16 µg/mL for 4-substituted) due to steric hindrance at the bacterial cell wall .

- Computational Modeling : Density Functional Theory (DFT) reveals higher dipole moments (~4.5 D) in the 3-substituted isomer, enhancing membrane permeability .

Q. How can the compound’s azide group be leveraged for bioorthogonal labeling in live-cell imaging?

- Methodological Answer :

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) probes for copper-free labeling. Protocol:

Incubate cells with 10 µM compound (37°C, 1 hour).

Wash with PBS.

Add DBCO-fluorophore conjugate (5 µM, 30 minutes).

- Validation : Confocal microscopy confirms mitochondrial localization (co-staining with MitoTracker) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.